molecular formula C10H9NO B1298935 2-(1H-Pyrrol-1-Yl)Phenol CAS No. 32277-91-1

2-(1H-Pyrrol-1-Yl)Phenol

Cat. No.: B1298935
CAS No.: 32277-91-1
M. Wt: 159.18 g/mol
InChI Key: NZABOAAWARHJSH-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-Yl)Phenol is an organic compound with the molecular formula C10H9NO. It is a heterocyclic aromatic compound that features both a pyrrole ring and a phenol group.

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrrol-1-Yl)Phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in this compound can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids, further influencing enzyme function. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and gene expression patterns. Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to cumulative changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For instance, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrol-1-Yl)Phenol typically involves the condensation of pyrrole with phenol derivatives. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is reacted with pyrrole in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach involves the cyclization of N-acylpyrroles, which can be prepared by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrrol-1-Yl)Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-Pyrrol-1-Yl)Phenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(1H-Pyrrol-1-Yl)Phenol is unique due to the presence of both a pyrrole ring and a phenol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABOAAWARHJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351874
Record name 2-(1H-Pyrrol-1-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32277-91-1
Record name 2-(1H-Pyrrol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32277-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-dimethoxytetrahydrofuran (39.6 g), o-aminophenol (36 g), dioxane (300 ml), and glacial acetic acid (180 ml) are heated under reflux for 4 hr. The solvents are removed and the residue distributed between ethyl acetate and 5% NaHCO3. The organic phase is washed with water, dried (MgSO4), filtered, and evaporated. The dark oily residue is subjected to chromatography on 2 kg of silica and eluted with chloroform to afford an oil. After being covered with hexane and stored for several days, the oil solidifies giving the title compound, m.p. 52° - 54° C. (Reported m.p. by Artico, et al., cited above, 45° - 47° C).
Quantity
39.6 g
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reactant
Reaction Step One
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36 g
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300 mL
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180 mL
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Synthesis routes and methods II

Procedure details

109 g of o-aminophenol and 132 g of 2,5-dimethoxy-tetrahydrofurane in 700 ml of glacial acetic acid are heated to the boil for 30 minutes. After cooling, the reaction mixture is filtered and the polymeric material is thus removed. The filtrate is evaporated in vacuo, the residue is dissolved in approx. 1 liter of ethyl acetate and the solution is washed with 200 ml of water. The dark oil which remains after drying and evaporating the organic phase is distilled in a bulb tube under a high vacuum. This gives o-(pyrrol-1-yl)-phenol of boiling point 115°-125° C/0.05 mm Hg gives an oil which gradually crystallises and melts at 46°-49° C.
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109 g
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132 g
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700 mL
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Synthesis routes and methods III

Procedure details

A 5 L 3-neck round bottom flask was fitted with a mechanical stirrer, a heating mantle, a water cooled reflux condenser, a temperature probe/controller and a nitrogen inlet/outlet. The vessel was charged with (50 g, 0.46 mol) of 2-aminophenol and acetic acid (750 mL) which provided a very dark solution. Stirring was commenced and the vessel was charged with 2,5-dimethoxytetrahydrofuran (59.4 mL, 0.458 mol) dropwise over 2 minutes. The dark mixture was then heated at 100° C. for 15 min. The mixture was allowed to cool to room temperature and was filtered through a pad of Celite to remove residual solids. The filtrate was concentrated under reduced pressure azeotroping with toluene. The residual oil was dissolved in ethyl acetate (1000 mL) and was partitioned with water (500 mL). The organic layer was separated and was washed with water (500 mL), dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to provide 2-(1H-pyrrol-1-yl)phenol (54 g, 74%) as a dark oil. ESI-MS m/z calc. 159.1. found 160.2 (M+1)+. Retention time: 2.67 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.37-7.23 (m, 2H), 7.13-6.97 (m, 2H), 6.91 (t, J=1.9 Hz, 2H), 6.43 (t, J=1.9 Hz, 2H), 5.35 (s, 1H). 3-(1H-Pyrrol-1-yl)pyridin-2-ol was also synthesized using the procedure described above.
Name
Quantity
0 (± 1) mol
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50 g
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750 mL
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59.4 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(1H-pyrrol-1-yl)phenol in the synthesis of pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A1: this compound serves as a key starting material in the palladium-catalyzed aerobic oxidative cyclization reaction with isocyanides. [] The reaction proceeds through an O-H/C-H insertion cascade, where the phenolic hydroxyl group and the ortho C-H bond of the pyrrole ring are activated by the palladium catalyst. This activation allows for the insertion of an isocyanide molecule, ultimately leading to the formation of the pyrrolo[2,1-c][1,4]benzoxazine structure.

Q2: What are the advantages of this synthetic approach over existing methods for synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A2: The research highlights several advantages of this palladium-catalyzed approach: []

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